Cas no 125184-95-4 (Artemisinic Alcohol)

Artemisinic Alcohol 化学的及び物理的性質
名前と識別子
-
- Artemisinic Alcohol Impurity
- (+)-artemisinic alcohol
- Artemisinic Alcohol
- CHEBI:64783
- 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol
- DTXSID201315937
- Arteannuic alcohol
- SCHEMBL14189186
- Q27133422
- C20307
- 125184-95-4
- amorpha-4,11-dien-12-ol
- amorpha-4,11-diene-12-ol
-
- インチ: 1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8,11,13-16H,3-7,9H2,1-2H3/t11-,13+,14+,15+/m1/s1
- InChIKey: CZSSHKCZSDDOAH-UNQGMJICSA-N
- ほほえんだ: C(O)C([C@H]1[C@]2([H])[C@@]([H])(CCC(C)=C2)[C@H](C)CC1)=C
計算された属性
- せいみつぶんしりょう: 220.182715385g/mol
- どういたいしつりょう: 220.182715385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
Artemisinic Alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A777495-25mg |
Artemisinic Alcohol |
125184-95-4 | 25mg |
$ 483.00 | 2023-04-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A777495-2.5mg |
2-((1r,4r,4as,8ar)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)prop-2-en-1-ol |
125184-95-4 | 2.5mg |
¥660.00 | 2023-09-15 | ||
A2B Chem LLC | AE45195-5mg |
Artemisinic Alcohol Impurity |
125184-95-4 | 5mg |
$229.00 | 2024-01-04 | ||
A2B Chem LLC | AE45195-2.5mg |
Artemisinic Alcohol Impurity |
125184-95-4 | 2.5mg |
$177.00 | 2024-01-04 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A777495-25mg |
2-((1r,4r,4as,8ar)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)prop-2-en-1-ol |
125184-95-4 | 25mg |
¥5040.00 | 2023-09-15 | ||
TRC | A777495-2.5mg |
Artemisinic Alcohol |
125184-95-4 | 2.5mg |
$ 63.00 | 2023-04-19 | ||
TRC | A777495-10mg |
Artemisinic Alcohol |
125184-95-4 | 10mg |
$ 215.00 | 2023-04-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A777495-5mg |
2-((1r,4r,4as,8ar)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)prop-2-en-1-ol |
125184-95-4 | 5mg |
¥1260.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A777495-10mg |
2-((1r,4r,4as,8ar)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)prop-2-en-1-ol |
125184-95-4 | 10mg |
¥2280.00 | 2023-09-15 | ||
TRC | A777495-5mg |
Artemisinic Alcohol |
125184-95-4 | 5mg |
$ 121.00 | 2023-04-19 |
Artemisinic Alcohol 関連文献
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Jacob Pollier,Tessa Moses,Alain Goossens Nat. Prod. Rep. 2011 28 1897
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Yan Liu,Shu-Xi Jing,Shi-Hong Luo,Sheng-Hong Li Nat. Prod. Rep. 2019 36 626
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Haoran Zhang,Brett A. Boghigian,John Armando,Blaine A. Pfeifer Nat. Prod. Rep. 2011 28 125
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Braulio M. Fraga Nat. Prod. Rep. 2007 24 1350
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Saumitra Sengupta,Srihari Pabbaraja,Goverdhan Mehta Chem. Commun. 2023 59 9445
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Yunzi Luo,Bing-Zhi Li,Duo Liu,Lu Zhang,Yan Chen,Bin Jia,Bo-Xuan Zeng,Huimin Zhao,Ying-Jin Yuan Chem. Soc. Rev. 2015 44 5265
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7. Artemisinic acid: A promising molecule potentially suitable for the semi-synthesis of artemisininJianqiang Kong,Yan Yang,Wei Wang,Kedi Cheng,Ping Zhu RSC Adv. 2013 3 7622
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Keiko Yonekura-Sakakibara,Kazuki Saito Nat. Prod. Rep. 2009 26 1466
Artemisinic Alcoholに関する追加情報
Artemisinic Alcohol: A Comprehensive Overview
Artemisinic Alcohol, also known by its CAS No. 125184-95-4, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and biotechnology. This compound, derived from the sweet wormwood plant (*Artemisia annua*), has been extensively studied for its potential therapeutic applications, particularly in the treatment of malaria and other parasitic infections. Recent advancements in its synthesis and characterization have further highlighted its importance in modern medicine.
The chemical structure of artemisinic alcohol is characterized by a unique peroxide bridge, which is a key feature responsible for its potent antimalarial activity. This structure allows the compound to interact with heme, a critical component of the malaria parasite's metabolism, leading to oxidative stress and ultimately cell death. Researchers have also explored the potential of artemisinic alcohol as a precursor for the synthesis of other antimalarial agents, such as artemether and artesunate, which are widely used in combination therapies for malaria treatment.
Recent studies have delved into the biosynthesis of artemisinic alcohol, focusing on optimizing its production through metabolic engineering. By manipulating the metabolic pathways in *Artemisia annua*, scientists have achieved significant increases in yield, making large-scale production more feasible. This breakthrough has important implications for global health, particularly in regions where malaria remains a major public health concern.
In addition to its antimalarial properties, artemisinic alcohol has shown promise in other therapeutic areas. For instance, preclinical studies have demonstrated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Furthermore, its anti-inflammatory and immunomodulatory effects are being investigated for applications in autoimmune diseases and chronic inflammatory conditions.
The application of artemisinic alcohol extends beyond human medicine. It has been explored as a natural feed additive for livestock, where it exhibits antimicrobial properties that can enhance animal health and productivity. This dual-use potential underscores the versatility of this compound and highlights its importance in both medical and agricultural sectors.
From an environmental perspective, the sustainable production of artemisinic alcohol is a critical area of research. Scientists are exploring green chemistry approaches to minimize waste and reduce the environmental footprint of its manufacturing processes. These efforts align with global initiatives to promote sustainable practices in drug development.
In conclusion, artemisinic alcohol (CAS No. 125184-95-4) stands as a testament to the power of natural compounds in addressing complex health challenges. With ongoing research uncovering new applications and optimizing production methods, this compound continues to play a pivotal role in advancing medical science and improving global health outcomes.
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